3-(Thiophene-2-sulfonamido)benzoic acid chemical properties
3-(Thiophene-2-sulfonamido)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(Thiophene-2-sulfonamido)benzoic acid
Introduction
3-(Thiophene-2-sulfonamido)benzoic acid is a multifaceted organic molecule that holds significant promise for researchers in medicinal chemistry and materials science. This compound synergistically combines the structural features of a thiophene ring, a sulfonamide linkage, and a benzoic acid moiety. The thiophene nucleus is a well-established pharmacophore present in numerous clinically approved drugs, contributing to a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The sulfonamide group is another critical functional group in drug design, renowned for its role in diuretic, antibacterial, and carbonic anhydrase inhibitory activities.[3] The benzoic acid portion of the molecule provides a handle for modifying solubility and for potential coordination with biological targets.
This technical guide provides a comprehensive overview of the chemical properties of 3-(Thiophene-2-sulfonamido)benzoic acid, including its synthesis, physicochemical characteristics, spectroscopic profile, and potential applications. The information presented herein is intended to serve as a valuable resource for scientists engaged in drug discovery and development.
Synthesis and Mechanism
The synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid is typically achieved through the nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and 3-aminobenzoic acid. This reaction is generally carried out in an appropriate solvent, such as acetone, and may be facilitated by a non-nucleophilic base like N,N-dimethylpyridin-4-amine (DMAP) to scavenge the hydrochloric acid byproduct.[4]
The reaction mechanism involves the nucleophilic attack of the amino group of 3-aminobenzoic acid on the electrophilic sulfur atom of thiophene-2-sulfonyl chloride, leading to the formation of a sulfonamide bond.
Synthetic Pathway
Caption: General synthetic scheme for 3-(Thiophene-2-sulfonamido)benzoic acid.
Physicochemical Properties
The physicochemical properties of 3-(Thiophene-2-sulfonamido)benzoic acid are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of appropriate formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₄S₂ | [5] |
| Molecular Weight | 283.32 g/mol | [5] |
| Appearance | Expected to be a white to off-white crystalline powder | Inferred |
| Melting Point | Not explicitly reported; likely >150 °C | Inferred from related compounds[6] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from related compounds[6] |
| pKa | Estimated to be around 4-5 for the carboxylic acid and 9-10 for the sulfonamide N-H | Inferred |
Spectroscopic Characterization
The structural elucidation of 3-(Thiophene-2-sulfonamido)benzoic acid relies on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and benzene rings.
-
Thiophene Protons: Three protons in the 7.0-8.0 ppm range with characteristic coupling patterns.
-
Benzene Protons: Four protons in the 7.5-8.5 ppm range, with splitting patterns dependent on the meta-substitution.
-
Sulfonamide N-H: A broad singlet, typically in the 10-12 ppm region, which is exchangeable with D₂O.
-
Carboxylic Acid O-H: A very broad singlet at >12 ppm, also exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad)[7] |
| N-H (Sulfonamide) | ~3250 |
| C-H (Aromatic) | 3100-3000 |
| C=O (Carboxylic Acid) | 1700-1680[7] |
| C=C (Aromatic) | 1600-1450 |
| S=O (Sulfonamide) | 1350-1300 and 1160-1140 |
| C-S (Thiophene) | ~700[8] |
Mass Spectrometry
The mass spectrum should show a prominent molecular ion peak ([M-H]⁻ or [M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of SO₂ and cleavage of the sulfonamide bond.
Chemical Reactivity and Stability
3-(Thiophene-2-sulfonamido)benzoic acid possesses several reactive sites. The carboxylic acid group can undergo esterification or amidation reactions. The sulfonamide nitrogen, being weakly acidic, can be deprotonated under strongly basic conditions. The aromatic rings can potentially undergo electrophilic substitution, although the sulfonamide group is deactivating.
From a metabolic standpoint, the thiophene ring is susceptible to S-oxidation, which can lead to the formation of reactive thiophene-S-oxides.[9] This metabolic pathway is an important consideration in drug development.
Potential Biological and Therapeutic Applications
Given the established biological activities of thiophene and sulfonamide-containing compounds, 3-(Thiophene-2-sulfonamido)benzoic acid is a promising candidate for various therapeutic applications.
-
Anti-inflammatory Activity: A recent study highlighted that 3-sulfonamido benzoic acid derivatives can act as potent antagonists of the P2Y₁₄ receptor, which is a target for inflammatory diseases like acute lung injury.[10]
-
Anticancer Activity: Thiophene derivatives have been investigated as inhibitors of pathways involved in tumor growth and metastasis, such as the RhoA/ROCK pathway.[11]
-
Antimicrobial Activity: The combination of a thiophene ring and a sulfonamide group suggests potential for antibacterial and antifungal activity.
Potential Mechanism of Action as a P2Y₁₄R Antagonist
Caption: Proposed mechanism of P2Y₁₄R antagonism.
Experimental Protocols
Synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid
Materials:
-
Thiophene-2-sulfonyl chloride
-
3-Aminobenzoic acid
-
N,N-dimethylpyridin-4-amine (DMAP)
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-aminobenzoic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous acetone, add thiophene-2-sulfonyl chloride (1.0 eq) dropwise at room temperature with stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Characterization
-
NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
IR: Obtain the IR spectrum of the solid product using a KBr pellet or an ATR accessory.
-
Mass Spectrometry: Analyze the sample using electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes.
Conclusion
3-(Thiophene-2-sulfonamido)benzoic acid is a molecule with significant potential, bridging the gap between well-established pharmacophores. Its synthesis is straightforward, and its chemical properties make it an attractive scaffold for further derivatization in drug discovery programs. The insights provided in this guide are intended to facilitate future research and development efforts centered on this promising compound.
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